molecular formula C24H14N2O6 B11097464 4-{[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid

4-{[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid

Cat. No.: B11097464
M. Wt: 426.4 g/mol
InChI Key: LKDVGDNJWVITNV-UHFFFAOYSA-N
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Description

4-{[1,3-Dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole and benzoxazine intermediates, which are then coupled through a series of condensation and cyclization reactions.

    Preparation of Isoindole Intermediate: The isoindole intermediate can be synthesized by reacting phthalic anhydride with an amine under acidic conditions to form the isoindole ring.

    Preparation of Benzoxazine Intermediate: The benzoxazine intermediate is typically prepared by reacting an appropriate phenol with formaldehyde and an amine.

    Coupling Reaction: The isoindole and benzoxazine intermediates are then coupled using a suitable linker, such as a benzoic acid derivative, under conditions that promote condensation and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[1,3-Dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones and carboxylic acids to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural complexity makes it a candidate for drug development, particularly in the design of molecules that can interact with multiple biological targets.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-{[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1,3-Dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}phenyl acetate
  • 4-{[1,3-Dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}phenyl ester

Uniqueness

Compared to similar compounds, 4-{[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C24H14N2O6

Molecular Weight

426.4 g/mol

IUPAC Name

4-[[1,3-dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]methyl]benzoic acid

InChI

InChI=1S/C24H14N2O6/c27-21-16-10-9-15(20-25-19-4-2-1-3-17(19)24(31)32-20)11-18(16)22(28)26(21)12-13-5-7-14(8-6-13)23(29)30/h1-11H,12H2,(H,29,30)

InChI Key

LKDVGDNJWVITNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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